

# (S)-(-)-1-Amino-1-phenylpropane physical properties

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## Compound of Interest

Compound Name: (S)-(-)-1-Amino-1-phenylpropane

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## An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral compounds is paramount for their synthesis, purification, and formulation. This technical guide provides a detailed overview of the core physical characteristics of **(S)-(-)-1-Amino-1-phenylpropane**, a chiral amine of significant interest.

## Core Physical Properties

**(S)-(-)-1-Amino-1-phenylpropane**, also known by synonyms such as (S)-(-)- $\alpha$ -Ethylbenzylamine, is a chiral compound with the molecular formula  $C_9H_{13}N$  and a molecular weight of 135.21 g/mol.<sup>[1][2][3]</sup> It typically appears as a colorless to light yellow or light orange clear liquid.<sup>[4][5]</sup> The compound is noted to be air-sensitive and soluble in chloroform, ethanol, and methanol.<sup>[1][5]</sup>

## Quantitative Physical Data

A summary of the key quantitative physical properties of **(S)-(-)-1-Amino-1-phenylpropane** is presented in the table below for easy reference and comparison.

Physical Property	Value	Reference(s)
Melting Point	-69 °C	[1][4][6]
Boiling Point	205 °C	[1][4][6]
Density	0.940 g/mL at 20 °C	[1][7]
Refractive Index (n <sub>20/D</sub> )	1.520	[1][6]
Specific Rotation ([α] <sub>20/D</sub> )	-20° (neat)	[1]
pKa	9.34 ± 0.10 (Predicted)	[6]
Flash Point	77 °C / 85.1 °C	[1][4][6]

## Experimental Protocols

The determination of the physical properties of a chiral compound like **(S)-(-)-1-Amino-1-phenylpropane** requires precise experimental methodologies. Below is a detailed protocol for a key chiroptical property.

### Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.[9][10]

Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific rotation is a standardized measure of this rotation, corrected for concentration and path length, making it an intrinsic property of the compound.[8][9]

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (1 dm path length)

- Volumetric flask
- Analytical balance

Procedure:

- Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank sample, typically the pure solvent in which the compound will be dissolved. The reading should be zeroed.
- Sample Preparation: For a neat (pure liquid) sample like **(S)-(-)-1-Amino-1-phenylpropane**, carefully fill the polarimeter cell, ensuring no air bubbles are present.[\[11\]](#) If a solution is to be measured, accurately weigh a specific amount of the compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c), typically in g/100mL.[\[12\]](#)
- Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter. Record the observed optical rotation ( $\alpha$ ) and the temperature.[\[11\]](#)
- Calculation of Specific Rotation: The specific rotation ( $[\alpha]$ ) is calculated using the following formula:[\[11\]](#)[\[12\]](#)

$$[\alpha]_{T\lambda} = \alpha / (l * c)$$

Where:

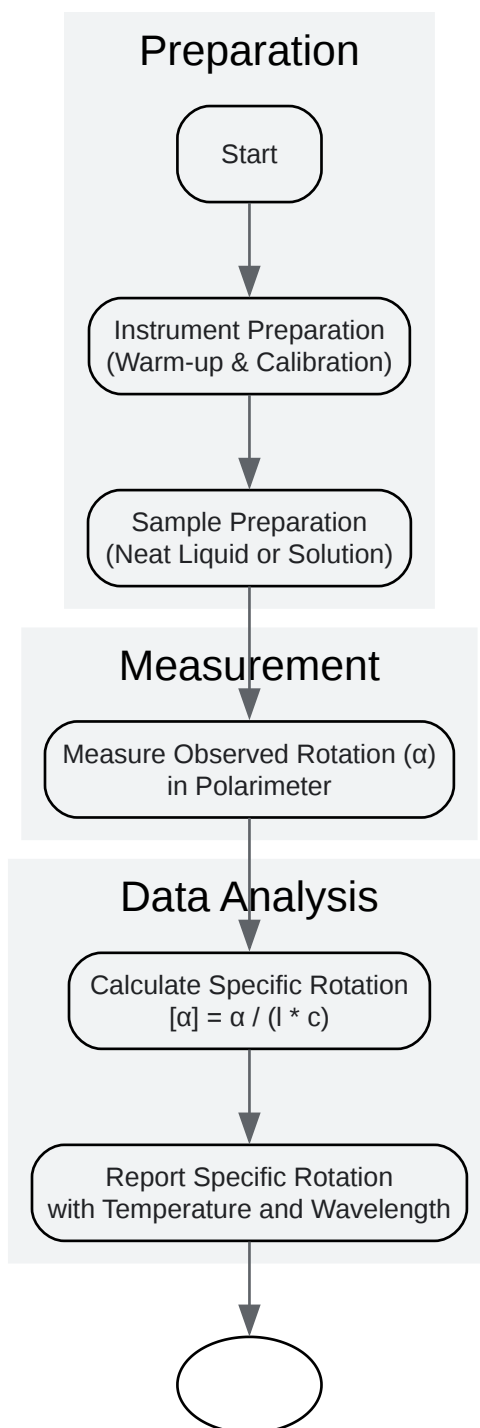
- $[\alpha]_{T\lambda}$  is the specific rotation at temperature T and wavelength  $\lambda$  (typically the sodium D-line).
- $\alpha$  is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat liquid.[\[11\]](#)[\[12\]](#)

For **(S)-(-)-1-Amino-1-phenylpropane**, the reported specific rotation is  $-20^{\circ}$  for the neat liquid, indicating it is levorotatory.<sup>[1]</sup>

## Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the workflow for determining the specific rotation of a chiral compound.

## Workflow for Specific Rotation Measurement



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Caption: A flowchart illustrating the key steps involved in the experimental determination of specific rotation.

This guide provides essential physical property data and a foundational experimental protocol relevant to **(S)-(-)-1-Amino-1-phenylpropane**. This information is critical for its application in synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme specificity highlights its importance in various scientific fields.<sup>[1][4][7]</sup>

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